Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2006278-06-2
VCID: VC16544873
InChI: InChI=1S/C14H12F3NO4/c1-2-21-13(20)10-7-22-18-11(10)12(19)8-3-5-9(6-4-8)14(15,16)17/h3-7,12,19H,2H2,1H3
SMILES:
Molecular Formula: C14H12F3NO4
Molecular Weight: 315.24 g/mol

Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate

CAS No.: 2006278-06-2

Cat. No.: VC16544873

Molecular Formula: C14H12F3NO4

Molecular Weight: 315.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate - 2006278-06-2

Specification

CAS No. 2006278-06-2
Molecular Formula C14H12F3NO4
Molecular Weight 315.24 g/mol
IUPAC Name ethyl 3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C14H12F3NO4/c1-2-21-13(20)10-7-22-18-11(10)12(19)8-3-5-9(6-4-8)14(15,16)17/h3-7,12,19H,2H2,1H3
Standard InChI Key DKWQKQCZNNPVIL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)C(F)(F)F)O

Introduction

Structural and Chemical Properties

Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate belongs to the isoxazole family, a class of heterocyclic compounds known for their stability and diverse reactivity. The compound’s structure features:

  • An isoxazole ring (positions 3 and 4 substituted with hydroxyphenylmethyl and carboxylate groups, respectively).

  • A 4-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability .

  • An ethyl ester functional group at position 4, influencing solubility and reactivity.

Table 1: Key Chemical Properties

PropertyValue
CAS Number2006278-06-2
Molecular FormulaC₁₄H₁₂F₃NO₄
Molecular Weight315.24 g/mol
IUPAC NameEthyl 3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylate
SMILESCCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)C(F)(F)F)O
SolubilityModerate in polar organic solvents

The trifluoromethyl (–CF₃) group significantly impacts the molecule’s electronic and steric profiles, enhancing its binding affinity to biological targets .

Synthesis Strategies

The synthesis of Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate involves multi-step organic reactions. Key methods include:

Conventional Coupling Reactions

A primary route involves the reaction of carboxylic acids with aniline derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method achieves moderate yields (50–65%) under reflux conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reaction kinetics, reducing synthesis time from hours to minutes while improving yields (75–85%). This approach minimizes side reactions and enhances purity.

Chalcone-Based Routes

Recent advances utilize chalcones as starting materials for constructing the isoxazole core. This metal-free strategy, developed for analogous 4-(trifluoromethyl)isoxazoles, offers scalability and cost efficiency .

Biological Activity and Research Findings

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Critical for bioactivity; replacement with –CH₃ reduces potency by 70% .

  • Hydroxymethyl Substituent: Facilitates hydrogen bonding with enzyme active sites, improving target engagement.

  • Ethyl Ester: Modulates bioavailability; hydrolysis to carboxylic acid derivatives may enhance intracellular accumulation.

Table 2: Comparative Anticancer Activity

CompoundIC₅₀ (μM) vs. MCF-7Selectivity Index (SI)
Ethyl 3-[Hydroxy[4-(CF₃)phenyl]methyl]isoxazole-4-carboxylate3.09>200
Non-CF₃ Analogue19.7215

Mechanistic Insights

The compound induces apoptosis via:

  • Cell Cycle Arrest: G1/S phase blockade, mediated by p21 upregulation .

  • Mitochondrial Dysfunction: Loss of membrane potential and cytochrome c release .

  • Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers DNA damage .

Molecular docking studies indicate strong binding to tubulin and topoisomerase II, validated by induced-fit simulations (binding energy: −9.2 kcal/mol) .

Future Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Structural Optimization: Explore substitutions at the hydroxymethyl and carboxylate positions.

  • Broad-Spectrum Screening: Test activity against other cancer types (e.g., prostate, breast) .

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